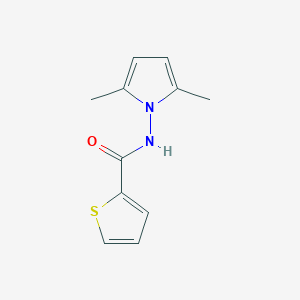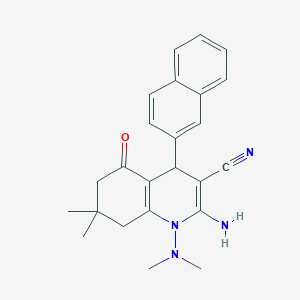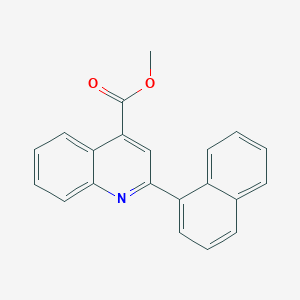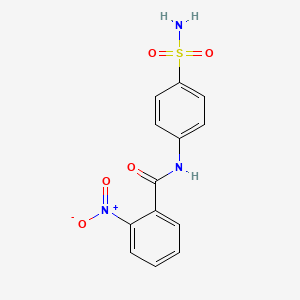![molecular formula C24H24N4O3 B5892634 3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B5892634.png)
3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione” is a complex organic compound that features a benzimidazole ring, a pyrrolidinyl group, and a dihydropyrrole-dione structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione” typically involves multi-step organic reactions. The process might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the dimethyl groups: Alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Formation of the pyrrolidinyl group: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling reactions: The benzimidazole and pyrrolidinyl groups are coupled using appropriate linkers and catalysts.
Formation of the dihydropyrrole-dione: This involves cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the pyrrolidinyl group.
Reduction: Reduction reactions can modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Pyrrolidinyl derivatives: Compounds featuring the pyrrolidinyl group.
Dihydropyrrole-dione derivatives: Compounds with similar dihydropyrrole-dione structures.
Uniqueness
The uniqueness of “3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15-10-19-20(11-16(15)2)28(14-25-19)21-12-23(30)27(24(21)31)13-17-5-7-18(8-6-17)26-9-3-4-22(26)29/h5-8,10-11,14,21H,3-4,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLTXDVKHDAIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-difluorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B5892555.png)
![N-(2-BUTOXYPHENYL)-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE](/img/structure/B5892563.png)


methyl]-2-methoxyaniline](/img/structure/B5892582.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5892585.png)
![2-(1H-INDOL-3-YL)-N-[(NAPHTHALEN-1-YL)METHYL]-2-OXOACETAMIDE](/img/structure/B5892594.png)
![N-(2,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B5892602.png)

![2,6-DIMETHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE](/img/structure/B5892618.png)
![(4-CHLORO-2-FLUOROPHENYL)METHYL 4-{2-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE](/img/structure/B5892636.png)
![METHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE](/img/structure/B5892637.png)

